1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene
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Overview
Description
1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene is an organic compound with a complex structure that includes a chloro group, a methoxyethoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene typically involves multiple steps, starting with the nitration of a suitable benzene derivative to introduce the nitro groupFinally, the methoxyethoxy group is added via an etherification reaction, often using the Williamson ether synthesis method .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and chlorination processes, followed by etherification. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxyethoxy group can be oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the chloro group.
Reduction: 1-Chloro-3-(2-methoxyethoxy)-5-aminobenzene.
Oxidation: Products with oxidized methoxyethoxy groups, potentially leading to carboxylic acids or aldehydes.
Scientific Research Applications
1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its nitro group which can be a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Chloro-3-(2-methoxyethoxy)-5-nitrobenzene is unique due to the presence of both a nitro group and a methoxyethoxy group on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
1-chloro-3-(2-methoxyethoxy)-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-14-2-3-15-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMCEXIQCXJSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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